3-Icosylsuccinic anhydride
CAS No.: 53520-66-4
Cat. No.: VC3877746
Molecular Formula: C24H44O3
Molecular Weight: 380.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53520-66-4 |
---|---|
Molecular Formula | C24H44O3 |
Molecular Weight | 380.6 g/mol |
IUPAC Name | 3-icosyloxolane-2,5-dione |
Standard InChI | InChI=1S/C24H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h22H,2-21H2,1H3 |
Standard InChI Key | YOGGQENQAQOXCE-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
3-Icosylsuccinic anhydride (IUPAC name: 3-eicosyldihydro-2,5-furandione) consists of a succinic anhydride backbone substituted with a 20-carbon alkyl chain at the 3-position. The structural formula is represented as:
This configuration is derived from its SMILES notation . The compound’s CAS registry number (53520-66-4) and Unique Ingredient Identifier (6P4T8CJR3P) ensure unambiguous identification in regulatory and commercial contexts .
Table 1: Key Identifiers of 3-Icosylsuccinic Anhydride
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₄₄O₃ | |
Molecular Weight | 380.61 g/mol | |
InChI Key | YOGGQENQAQOXCE-UHFFFAOYSA-N | |
XLogP3-AA (Predicted) | ~10.2 (estimated) |
Stereochemical Considerations
The anhydride ring adopts a planar conformation due to conjugation between the carbonyl groups, while the icosyl chain introduces steric effects. Computational models suggest that the alkyl chain adopts a gauche configuration to minimize steric strain .
Synthesis and Reactivity
Table 2: Comparative Synthesis Metrics for Succinic Anhydride Derivatives
Compound | Yield (%) | Reaction Temp. (°C) | Catalyst |
---|---|---|---|
3-Octenylsuccinic anhydride | 78 | 120 | H₂SO₄ |
3-Icosylsuccinic anhydride | N/A | 160 (estimated) | Lewis acids |
Physicochemical Properties
Thermodynamic Properties
Extrapolating from shorter-chain analogs (e.g., 1-octenylsuccinic anhydride) :
Table 3: Predicted Thermodynamic Properties
Property | Value | Method of Estimation |
---|---|---|
ΔfG° (Formation Gibbs) | -164.37 kJ/mol | Joback method |
Boiling Point | ~655 K (estimated) | Joback method |
logP (Octanol-Water) | 10.2 | Crippen method |
Solubility and Stability
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Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene) .
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Stability: Susceptible to hydrolysis in humid environments; storage under anhydrous conditions recommended .
Industrial and Research Applications
Starch Modification
3-Icosylsuccinic anhydride may serve as a hydrophobic modifier for starch, analogous to starch sodium octenyl succinate (E 1450) . Such derivatives improve emulsification and texture in food products .
Polymer Chemistry
The long alkyl chain enhances compatibility with polyolefins, making it a candidate for:
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Impact Modifiers: Tailoring mechanical properties of plastics.
Pharmaceutical Intermediates
Though unreported, its structural similarity to bioactive thiophenes suggests potential in drug synthesis .
Future Research Directions
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Synthetic Optimization: Developing high-yield, scalable synthesis methods.
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Application-Specific Studies: Evaluating efficacy in starch modification and polymer blends.
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Toxicokinetics: Assessing absorption, distribution, and excretion in model organisms.
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